3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylphenylamine with salicylaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the oxazine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized oxazine derivatives .
Scientific Research Applications
3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazine: Lacks the 4-ethylphenyl group, which may affect its chemical and biological properties.
4-Ethylphenyl-1,4-oxazine: Differs in the position of the nitrogen and oxygen atoms within the ring.
Benzoxazines: A broader class of compounds that includes various derivatives with different substituents and ring structures.
Uniqueness: 3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the 4-ethylphenyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C16H17NO |
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Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C16H17NO/c1-2-12-7-9-13(10-8-12)15-11-18-16-6-4-3-5-14(16)17-15/h3-10,15,17H,2,11H2,1H3 |
InChI Key |
MWFFCCAOBTYEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2COC3=CC=CC=C3N2 |
Origin of Product |
United States |
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